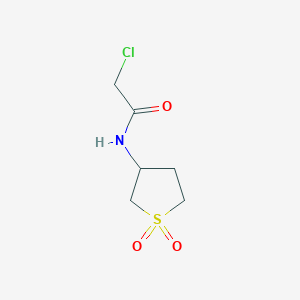

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide is a chemical compound with the molecular formula C10H16ClNO3S. It has a molecular weight of 265.76 g/mol . The IUPAC name for this compound is 2-chloro-N-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)acetamide .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C10H16ClNO3S/c11-5-10(13)12(6-8-1-2-8)9-3-4-16(14,15)7-9/h8-9H,1-7H2 . This representation provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 62.8 Ų, indicating its polarity . It has a XLogP3-AA value of 0.7, which is a measure of its lipophilicity . The compound has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound has been synthesized by the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic media . It has been characterized by FT-IR, CHN elemental analysis, UV-Vis, TGA, DTA, DSC, and single crystal X-ray diffraction . The crystal structure is stabilized by N–H···O and C–H···O interactions .

Thermal Analysis

The thermal stability of the compound was determined by TGA, DTA, DSC analysis . This information is crucial for understanding how the compound behaves under different temperature conditions, which can be important for storage and application.

Crystal Structure

The crystals of this compound are monoclinic, with specific parameters . Understanding the crystal structure can provide insights into the compound’s physical properties and potential applications.

Absorption Spectrum

The absorption at λ max = 298 nm was determined by UV-Vis spectrophotometer . This information can be useful in various fields such as analytical chemistry, where it can help in the identification and quantification of the compound.

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators

A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which include this compound, have been discovered and characterized as GIRK channel activators . These compounds have potential therapeutic applications.

Drug Development

The compound’s potential therapeutic applications include anti-inflammatory, anticancer, analgesic, antimicrobial, anticonvulsant, antituberculosis agents, and anti-COVID-19 agents . Some acetamide derivatives, such as paracetamol V27, have been shown to have analgesic or sedative properties .

Wirkmechanismus

Biochemical Pathways:

While specific pathways are not well-defined, we can explore potential downstream effects. For instance:

- Antiviral Activity : Some indole derivatives (to which this compound belongs) exhibit antiviral properties . It’s possible that 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide interferes with viral replication or host cell processes.

Pharmacokinetics (ADME Properties):

Unfortunately, specific pharmacokinetic data for this compound are scarce

Action Environment:

Environmental factors play a crucial role in drug efficacy and stability. Factors such as pH, temperature, and humidity can influence the compound’s behavior. Additionally, interactions with other co-administered drugs or dietary components may affect its action.

Eigenschaften

IUPAC Name |

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h5H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYROJFXBFTDBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378188 |

Source

|

| Record name | 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5612-41-9 |

Source

|

| Record name | 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)